molecular formula C14H17NO B3025280 2,7-dimethyl-1-propyl-1H-indole-3-carbaldehyde CAS No. 1134334-37-4

2,7-dimethyl-1-propyl-1H-indole-3-carbaldehyde

Cat. No. B3025280
CAS RN: 1134334-37-4
M. Wt: 215.29 g/mol
InChI Key: GFNLJQHHNFPFEW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,7-Dimethyl-1-propyl-1H-indole-3-carbaldehyde (2,7-DMPICA) is a synthetic organic compound that has been used in various scientific research applications. This compound is an important intermediate in the synthesis of pharmaceuticals, agrochemicals, and other compounds. It is also used as a reference compound for the determination of the structure of other compounds. 2,7-DMPICA has a unique structure that makes it a valuable tool for scientists.

Scientific Research Applications

Anti-HIV Potential

Researchers have explored indole derivatives as potential anti-HIV agents. For example, molecular docking studies revealed that indolyl and oxochromenyl xanthenone derivatives exhibit anti-HIV-1 activity .

Anticancer Properties

Certain 2,3-dimethylindoles and tetrahydrocarbazoles have demonstrated anticancer properties against various cancer cell lines. These compounds were cytotoxic and showed activity against cell lines such as MCF10A, Calu1, HCT116, Panc1, ACHN, and H460 .

Other Applications

Beyond the mentioned fields, indole derivatives have also been studied for their:

properties

IUPAC Name

2,7-dimethyl-1-propylindole-3-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO/c1-4-8-15-11(3)13(9-16)12-7-5-6-10(2)14(12)15/h5-7,9H,4,8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFNLJQHHNFPFEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=C(C2=CC=CC(=C21)C)C=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,7-dimethyl-1-propyl-1H-indole-3-carbaldehyde

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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